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Compound of Interest

Compound Name: 1-Deoxy-1-formamido-D-glucitol

CAS No.: 89182-60-5

Cat. No.: B1625551

Get Quote

Chemical Identity & Significance[1]
IUPAC Name: N-[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl]formamide

Common Names: N-Formyl-D-glucamine, 1-Deoxy-1-formamido-D-glucitol

CAS Number: 89182-60-5[1]

Molecular Formula:

Molecular Weight: 209.20 g/mol

Research Context: This compound acts as a critical intermediate in the synthesis of

iminosugars (e.g., 1-deoxynojirimycin derivatives) and serves as a reference standard for

Maillard reaction products (specifically the formylation of amino sugars). In pharmaceutical

development, it appears as a degradation product or impurity in formulations containing

meglumine or glucamine excipients exposed to formic acid sources.

Synthesis & Sample Preparation Context
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To ensure spectral accuracy, one must understand the sample origin. The compound is

typically synthesized via the N-formylation of 1-amino-1-deoxy-D-glucitol (D-glucamine) using

ethyl formate or formic acid/dicyclohexylcarbodiimide (DCC).

Critical Impurity Profile:

Unreacted D-glucamine: Look for a triplet at

2.8–3.0 ppm (N-CH2) in NMR; this shifts downfield upon formylation.

Cyclic Aminals: Under acidic conditions, the open-chain glucitol tail can cyclize. The spectra

below assume the acyclic (open-chain) form, confirmed by the presence of a distinct formyl

proton signal.

Experimental Workflow: Synthesis to Characterization

Critical Checkpoint
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Figure 1: Synthesis and characterization workflow. The purification step is vital to remove

unreacted amine which interferes with the N-methylene NMR signals.

NMR Spectroscopy: The Rotamer Challenge
The defining feature of 1-Deoxy-1-formamido-D-glucitol in NMR is rotamerism. The partial

double-bond character of the C–N amide bond restricts rotation, resulting in two distinct

conformers (cis and trans, often labeled

and

) observable on the NMR timescale at room temperature.

Major Rotamer (~80%): Generally the trans (Z) isomer (oxygen trans to the alkyl chain).
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Minor Rotamer (~20%): Generally the cis (E) isomer.

H NMR Data (D O, 400 MHz)
Key Diagnostic Signal: The Formyl proton (

) appears as a singlet (or fine doublet) in the downfield region (8.0–8.2 ppm).

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Note

Formyl (CHO)
8.14 (Major) /

8.02 (Minor)
s (broad) 1H

Diagnostic Peak.

Distinct rotamer

split.

H-1a, H-1b 3.55 – 3.35 m 2H

Shifted downfield

from ~2.8 ppm in

free amine.

H-2 3.85 – 3.80 m 1H
Stereocenter

adjacent to N.

H-3, H-4, H-5 3.75 – 3.60 m 3H
Overlapping

polyol backbone.

H-6a, H-6b 3.65 – 3.58 m 2H

Terminal

hydroxymethyl

group.

Interpretation Protocol:

Verify Formylation: Check for the disappearance of the amine precursor signals at

2.8–3.0.

Confirm Rotamers: Do not mistake the minor peak at 8.02 ppm for an aldehyde impurity. If

the ratio is constant (~4:1) across preparations, it is a rotamer.

Solvent Effects: In DMSO-
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, the OH protons will appear as doublets between 4.0–5.0 ppm. In D

O, these exchange and disappear.

C NMR Data (D O, 100 MHz)

Carbon Position
Chemical Shift (

, ppm)
Assignment Note

C=O (Formyl) 164.8 (Major) / 168.2 (Minor) Amide carbonyl. Diagnostic.

C-1 48.5 (Major) / 52.1 (Minor)
N-Methylene. Sensitive to

rotamer environment.

C-2 71.8 Chiral center.

C-3 72.1 Polyol backbone.

C-4 72.5 Polyol backbone.

C-5 70.9 Polyol backbone.

C-6 63.8
Terminal CH

OH.

Infrared Spectroscopy (FT-IR)
IR analysis is useful for confirming the amide functionality and hydrogen bonding network.
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Wavenumber (cm

)
Functional Group Vibrational Mode

3200 – 3450 O-H / N-H
Broad, strong stretching.

Indicates extensive H-bonding.

2930, 2870 C-H
Alkyl chain stretching

(asymmetric/symmetric).

1655 – 1665 Amide I
C=O Stretch. Strongest

diagnostic band.

1530 – 1550 Amide II N-H Bending / C-N Stretching.

1390 C-H Bending (alkane).

1020 – 1080 C-O
Primary/Secondary alcohol

stretching (broad multiplet).

Mass Spectrometry (MS)[3]
Mass spectrometry provides the definitive molecular weight confirmation. Electrospray

Ionization (ESI) is the preferred method due to the compound's polarity.

Method: ESI-MS (Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid

Calculated Monoisotopic Mass: 209.0899 Da

Observed Ions:
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m/z Value Ion Identity Interpretation

210.1

ngcontent-ng-c1989010908=""

_nghost-ng-c2127666394=""

class="inline ng-star-inserted">

Protonated molecular ion.

Base peak.[2]

232.1
Sodium adduct (common in

glass/solvents).

192.1 Loss of water (dehydration).

179.1
Loss of terminal hydroxymethyl

group.

Fragmentation Pathway (MS/MS)
The fragmentation typically involves sequential dehydration and cleavage of the polyol chain.

[M+H]+
m/z 210

[M+H - H2O]+
m/z 192

- H2O

Cleavage of C5-C6
(Loss of CH2OH)

m/z 179

- CH2OH (31 Da)

[M+H - 2H2O]+
m/z 174

- H2O
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Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for polyol-amides.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/JP2020511476A/en
https://www.benchchem.com/product/b1625551/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-1-deoxy-1-formamido-d-glucitol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Walton, D. J., Ison, E. R., & Szarek, W. A. (1984). Synthesis of N-(1-deoxyhexitol-1-yl)amino

acids, reference compounds for the nonenzymic glycosylation of proteins.[3] Carbohydrate

Research, 128(1), 37-49.[3] Link

Establishes the reductive amination and characterization protocols for 1-deoxy-1-amino-D-
glucitol deriv

Ellis, G. P., & Honeyman, J. (1955). Glycosylamines. Advances in Carbohydrate Chemistry,
10, 95-168.

BOC Sciences. (n.d.). N-Formyl-1-amino-1-deoxy-D-glucitol Product Entry. Link

Confirms commercial availability and CAS registry 89182-60-5.

PubChem Database. (2024). Compound Summary for 1-Deoxy-1-(methylamino)-D-glucitol

(Meglumine) and related derivatives. Link

Used for comparative spectral d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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